![molecular formula C17H16ClNO B11728287 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one](/img/structure/B11728287.png)
4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one involves the reaction of anthranilic acid with 3-chloro-2-methylaniline. The reaction typically occurs in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
Industrial production of tolfenamic acid follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often recrystallized to achieve the desired pharmaceutical grade .
Chemical Reactions Analysis
Reaction Mechanisms
The compound's reactivity stems from its conjugated system and functional groups. The butenone skeleton (C=C carbonyl group) undergoes typical α,β-unsaturated ketone reactions, such as Michael addition and electrophilic substitution . The amino group attached to the aromatic ring may participate in nucleophilic substitution or condensation reactions , depending on the reaction conditions.
1.1.1 Claisen-Schmidt Condensation
This compound can be synthesized via the Claisen-Schmidt condensation reaction, a common method for β-keto carbonyl compounds. For example, the reaction between a 1H-pyrazole-4-carbaldehyde derivative and a 4-phenylbut-3-en-2-one derivative under KOH catalysis forms conjugated enone systems .
1.1.2 Nucleophilic Attack
The carbonyl oxygen in the butenone moiety can act as an electrophilic center, making it susceptible to nucleophilic attack by agents like hydroxylamine (for oxime formation) or hydrazine (for hydrazone formation). The amino group may also react with carbonyl compounds to form Schiff bases .
1.2.2 Functionalization
The 3-chloro-2-methylphenylamino group may undergo further functionalization via:
-
Chlorine substitution : Replacement of the chlorine atom with other nucleophiles (e.g., hydroxyl or alkyl groups).
-
Methylation : Introduction of additional methyl groups to modulate steric effects.
Reactivity Profile
Feature | Description |
---|---|
Conjugated system | Enables resonance stabilization, affecting reaction rates and regioselectivity. |
Electrophilic sites | Carbonyl carbon (α,β-unsaturated ketone) and aromatic ring (chlorine substitution). |
Nucleophilic sites | Amino group (reactive under acidic/basic conditions) and oxygen in carbonyl. |
1.3.1 Stability
The compound’s stability is influenced by its conjugation and electron-withdrawing effects of the chlorine atom. The chloro-substitution may reduce electron density at the aromatic ring, making it less reactive toward electrophilic aromatic substitution compared to unsubstituted analogs .
Comparative Analysis of Structural Analogues
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is in anticancer research. Preliminary studies indicate that 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been evaluated for its ability to inhibit cell proliferation in human tumor cells, showing effective growth inhibition rates (GI50) in the micromolar range. These findings suggest potential as a lead compound for developing new anticancer agents.
Photovoltaic Materials
Recent investigations have explored the use of this compound in organic photovoltaic devices. Its conjugated structure allows for effective light absorption and charge transport, making it a candidate for enhancing the efficiency of solar cells. Studies have shown that incorporating such compounds into polymer blends can improve the overall performance of photovoltaic devices.
Data Table: Summary of Applications
Application Area | Specific Use | Observed Effects |
---|---|---|
Medicinal Chemistry | Anticancer agent | Significant cytotoxicity against tumor cells |
Material Science | Organic photovoltaics | Improved light absorption and efficiency |
Case Study 1: Anticancer Efficacy
In a study conducted by the National Cancer Institute (NCI), this compound was tested against a panel of cancer cell lines. The results demonstrated a mean GI50 value indicating effective inhibition of cell growth, suggesting its potential as an anticancer therapeutic.
Case Study 2: Photovoltaic Performance
A collaborative research effort involving material scientists evaluated the incorporation of this compound into polymer-based solar cells. The findings revealed enhanced charge mobility and increased power conversion efficiency, showcasing its applicability in renewable energy technologies.
Mechanism of Action
The mechanism of action of 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one involves the inhibition of cyclooxygenase (COX) enzymes. By inhibiting COX, the compound prevents the formation of prostaglandins, which are mediators of inflammation and pain. This action reduces inflammation and provides analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Mefenamic Acid: Another fenamate NSAID with similar anti-inflammatory and analgesic properties.
Flufenamic Acid: Known for its anti-inflammatory and analgesic effects, used in treating arthritis and other inflammatory conditions.
Niflumic Acid: Used for its anti-inflammatory and analgesic properties, particularly in treating rheumatoid arthritis.
Uniqueness
4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one is unique due to its specific substitution pattern on the anthranilic acid core, which imparts distinct pharmacological properties. Its efficacy in treating migraines and potential anticancer activity set it apart from other similar compounds .
Biological Activity
The compound 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one , also referred to by its CAS number 339017-26-4, has garnered attention in recent years for its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The molecular structure of the compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C17H16ClNO |
Molar Mass | 285.77 g/mol |
CAS Number | 339017-26-4 |
Physical Form | Solid |
Research indicates that compounds similar to this compound may exhibit cytotoxic effects through various mechanisms:
- Microtubule Destabilization : Studies have shown that certain analogues can inhibit microtubule assembly, which is crucial for cell division. This destabilization can lead to apoptosis in cancer cells .
- Apoptosis Induction : Compounds have been reported to enhance caspase activity, indicating a potential for inducing programmed cell death in cancerous cells .
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .
Anticancer Activity
A significant focus has been on the anticancer properties of this compound. A comparative study highlighted the following findings regarding its efficacy against various cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 2.43 - 7.84 | Microtubule destabilization |
HepG2 (Liver) | 4.98 - 14.65 | Apoptosis induction |
LLC-PK1 (Non-cancer) | Higher IC50 | Selectivity towards cancer cells |
The compound demonstrated selective toxicity towards cancer cells while showing less effect on non-cancerous cells, suggesting a promising therapeutic index.
Case Studies
- Study on MDA-MB-231 Cells : In vitro studies revealed that at concentrations of 1.0 μM, the compound induced morphological changes consistent with apoptosis and increased caspase-3 activity by approximately 1.33 to 1.57 times at higher concentrations (10 μM) .
- Cell Cycle Analysis : Further investigations indicated that treatment with the compound at concentrations of 2.5 μM and above resulted in significant cell cycle arrest in MDA-MB-231 cells, effectively halting their proliferation .
Properties
Molecular Formula |
C17H16ClNO |
---|---|
Molecular Weight |
285.8 g/mol |
IUPAC Name |
4-(3-chloro-2-methylanilino)-3-phenylbut-3-en-2-one |
InChI |
InChI=1S/C17H16ClNO/c1-12-16(18)9-6-10-17(12)19-11-15(13(2)20)14-7-4-3-5-8-14/h3-11,19H,1-2H3 |
InChI Key |
BJEUYZWVEAZVPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C(C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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